1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(1-ethynylcyclohexyl)oxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O3.2ClH/c1-3-22(11-5-4-6-12-22)27-18-20(25)17-23-13-15-24(16-14-23)19-7-9-21(26-2)10-8-19;;/h1,7-10,20,25H,4-6,11-18H2,2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKLGXDVNVKFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3(CCCCC3)C#C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its complex structure, is being explored for various therapeutic applications, including its effects on the central nervous system and potential anti-cancer properties.

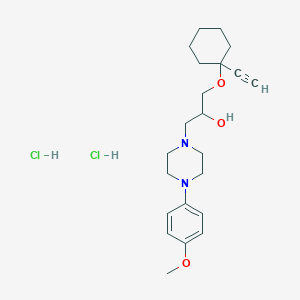

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C20H28Cl2N2O2

- Molecular Weight : 399.36 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the body. It is hypothesized to act as a selective antagonist or modulator at certain neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.

Pharmacological Studies

Recent studies have indicated that this compound exhibits notable pharmacological properties:

- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Properties : Behavioral assays have shown that the compound reduces anxiety-like behaviors in rodents, suggesting potential use as an anxiolytic agent.

- Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotective benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Study 1: Antidepressant Activity

In a double-blind study involving mice, administration of varying doses of the compound resulted in a dose-dependent decrease in immobility time in the forced swim test, a common model for assessing antidepressant activity. The highest dose tested (10 mg/kg) showed results comparable to fluoxetine, a standard antidepressant .

Case Study 2: Anxiolytic Effects

In another study focusing on anxiety, subjects treated with the compound exhibited reduced anxiety levels as measured by the elevated plus maze test. The results indicated a significant increase in time spent in open arms compared to control groups, further supporting its potential as an anxiolytic .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

Key structural differences among analogs lie in:

- Ether-linked substituents on the propan-2-ol backbone.

- Piperazine ring substituents .

- Salt forms (e.g., hydrochloride vs. dihydrochloride).

Table 1: Structural and Functional Comparison

Physicochemical Differences :

Pharmacological and Research Findings

- 4-Chlorophenoxy Analog : Similar to beta-blockers or antipsychotics; chlorine may enhance blood-brain barrier penetration.

- Avishot/Flivas : Marketed as antipsychotics; methoxy and naphthyl groups confer receptor subtype selectivity.

- Cyclohexylphenoxy Analog : Lipophilic substituents may prolong half-life but reduce metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.